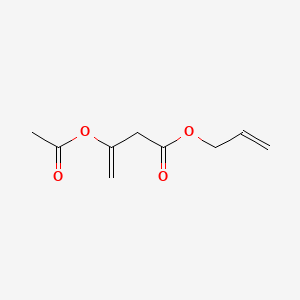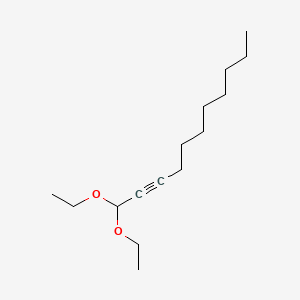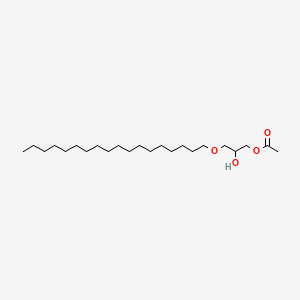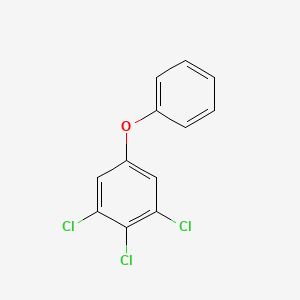
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylmethylene)-1,4-dioxaspiro(45)decane is a spirocyclic compound characterized by a unique structure that includes a phenylmethylene group attached to a 1,4-dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane typically involves the reaction of 1,4-dioxaspiro(4.5)decane with a phenylmethylene precursor under specific conditions. One common method includes the use of a base-catalyzed reaction where the phenylmethylene group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,6-Dioxaspiro(4.5)decane: Shares the spirocyclic structure but lacks the phenylmethylene group.
6,10-Dioxaspiro(4.5)decane-7,9-dione: Contains additional functional groups that confer different chemical properties.
1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione: A spirocyclic compound with a different heterocyclic core.
Uniqueness: 6-(Phenylmethylene)-1,4-dioxaspiro(4.5)decane is unique due to the presence of the phenylmethylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85391-69-1 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(6E)-6-benzylidene-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O2/c1-2-6-13(7-3-1)12-14-8-4-5-9-15(14)16-10-11-17-15/h1-3,6-7,12H,4-5,8-11H2/b14-12+ |
InChI Key |
WSTQUIZIWKMGSP-WYMLVPIESA-N |
Isomeric SMILES |
C1CCC2(/C(=C/C3=CC=CC=C3)/C1)OCCO2 |
Canonical SMILES |
C1CCC2(C(=CC3=CC=CC=C3)C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



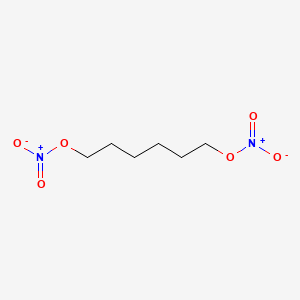
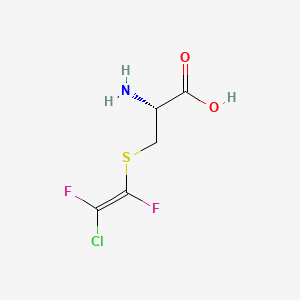
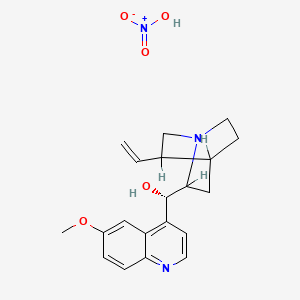
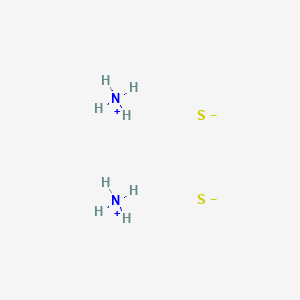
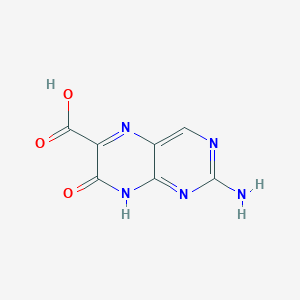
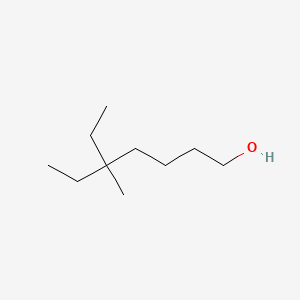
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
